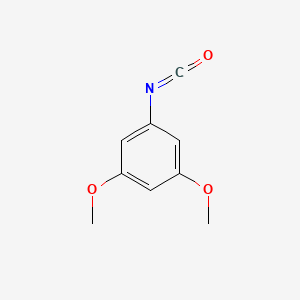

1-Isocyanato-3,5-dimethoxybenzene

概览

描述

1-Isocyanato-3,5-dimethoxybenzene is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with dimethoxybenzene moieties, which can provide insight into the reactivity and properties of similar structures. For instance, 1,4-difluoro-2,5-dimethoxybenzene is used as a precursor in Diels-Alder reactions to create highly substituted anthracenols . Additionally, the decarboxylation of 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide leads to the formation of 1,2-dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane . These studies suggest that dimethoxybenzene derivatives are versatile in synthetic chemistry.

Synthesis Analysis

The synthesis of compounds related to 1-Isocyanato-3,5-dimethoxybenzene involves various strategies. For example, the use of 1,4-difluoro-2,5-dimethoxybenzene as a precursor in Diels-Alder reactions demonstrates the potential for creating complex polycyclic structures from simpler dimethoxybenzene derivatives . The formation of 1,2-dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane through a free-radical process indicates that dimethoxybenzene compounds can undergo radical transformations .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Isocyanato-3,5-dimethoxybenzene can be quite complex. The paper discussing 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene and its isomer provides detailed information on the orientation of methoxy groups and their impact on the overall molecular geometry . The different orientations of the methoxy groups, with one lying in the plane of the benzene ring and the other almost perpendicular, highlight the importance of substituent positioning in determining molecular structure .

Chemical Reactions Analysis

The chemical reactivity of dimethoxybenzene derivatives is showcased through various reactions. The iterative double benzyne-furan Diels-Alder reactions using 1,4-difluoro-2,5-dimethoxybenzene result in the formation of substituted oxabenzonorbornadienes and anthracenols . The decarboxylation of 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide to form dicyano diarylethanes involves electron transfer and free-radical processes . These reactions demonstrate the potential for dimethoxybenzene derivatives to participate in complex synthetic pathways.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-Isocyanato-3,5-dimethoxybenzene are not directly discussed, the properties of related compounds can provide some insights. The crystallization behavior and molecular geometry of 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene and its isomer suggest that substituents can significantly influence the physical properties of dimethoxybenzene derivatives . The orientation of methoxy groups affects the molecule's ability to participate in conjugation with the aromatic system, which can impact the compound's reactivity and stability .

科研应用

Energy Storage and Battery Applications

1-Isocyanato-3,5-dimethoxybenzene derivatives have significant applications in energy storage, particularly in non-aqueous redox flow batteries. A study by Zhang et al. (2017) demonstrated that 1,4-Dimethoxybenzene derivatives, a related compound, are promising catholytes due to their high open-circuit potentials and electrochemical reversibility. However, these materials face challenges in chemical stability when oxidized. Advanced formulations with bicyclic substitutions, like 9,10-bis(2-methoxyethoxy)-1,2,3,4,5,6,7,8-octahydro-1,4:5,8-dimethanenoanthracene (BODMA), show improved solubility and chemical stability in charged states, making them suitable for hybrid flow cells in energy storage systems (Zhang et al., 2017).

Pharmaceutical and Medical Intermediate Synthesis

In the pharmaceutical field, derivatives of 1-Isocyanato-3,5-dimethoxybenzene are used as intermediates in the synthesis of medical molecules. For instance, the preparation of 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a medical intermediate used in psychotic and schizophrenic psychosis treatments, has been reported. This synthesis involves a series of reactions starting from 1,4-dimethoxybenzene, indicating the potential use of 1-Isocyanato-3,5-dimethoxybenzene in similar pathways (Z. Zhimin, 2003).

Electrochemical Applications

The electrochemical properties of dimethoxybenzene derivatives are explored for their potential in lithium-ion batteries. Zhang et al. (2010) synthesized 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB) as a redox shuttle additive for lithium-ion batteries. Their research suggests that these compounds, when modified, can enhance overcharge protection in lithium-ion batteries. This indicates that 1-Isocyanato-3,5-dimethoxybenzene could have similar applications with appropriate chemical modifications (Zhang et al., 2010).

Molecular Electronics

Derivatives of 1-Isocyanato-3,5-dimethoxybenzene are studied in the context of molecular electronics. Wartini et al. (1998) investigated various radical cationswhere two terminal 1,4-dimethoxybenzene units were connected to different bridges, exploring intramolecular electronic interactions. These findings could be extrapolated to the study of 1-Isocyanato-3,5-dimethoxybenzene derivatives for applications in molecular electronics, where their unique electronic properties might be utilized (Wartini et al., 1998).

Photoreactive Studies

In photoreactive studies, the photochemistry of dimethoxybenzenes, including compounds structurally similar to 1-Isocyanato-3,5-dimethoxybenzene, has been explored. Pollard et al. (1993) studied the photochemistry of isomeric dimethoxybenzenes in acidic conditions, which led to the photoprotonation of the ring and ipso substitution of the methoxy group by water. This research indicates potential applications of 1-Isocyanato-3,5-dimethoxybenzene in photochemical reactions and understanding its behavior under different light and environmental conditions (Pollard et al., 1993).

Safety And Hazards

Safety information for 1-Isocyanato-3,5-dimethoxybenzene indicates that it is hazardous . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, should be used . The compound should be stored in a well-ventilated place .

性质

IUPAC Name |

1-isocyanato-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-12-8-3-7(10-6-11)4-9(5-8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKQOUWMYSIQII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N=C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371198 | |

| Record name | 1-isocyanato-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isocyanato-3,5-dimethoxybenzene | |

CAS RN |

54132-76-2 | |

| Record name | 1-isocyanato-3,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54132-76-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

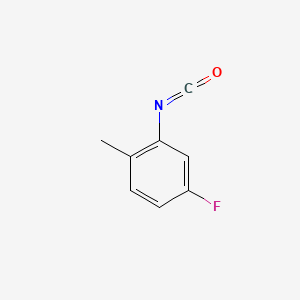

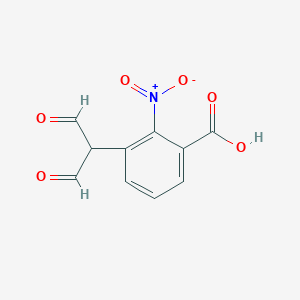

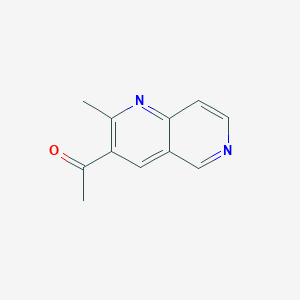

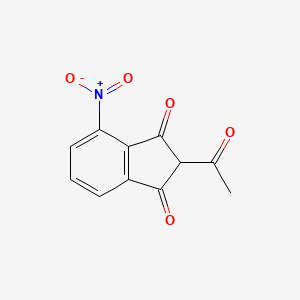

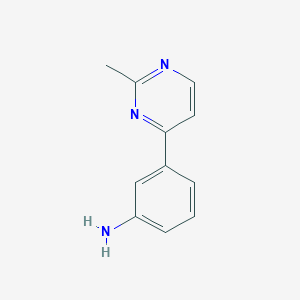

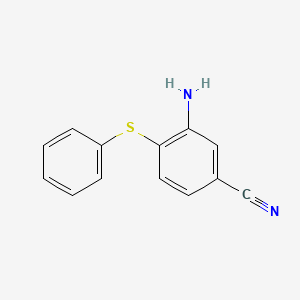

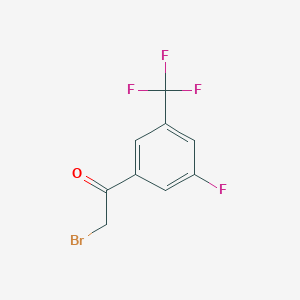

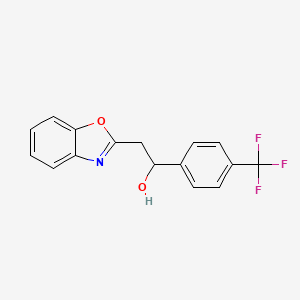

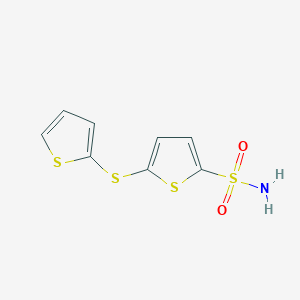

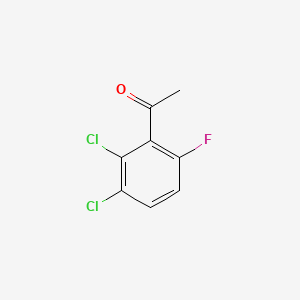

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。